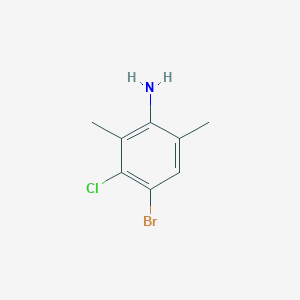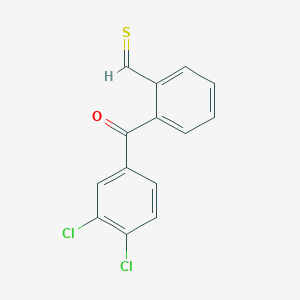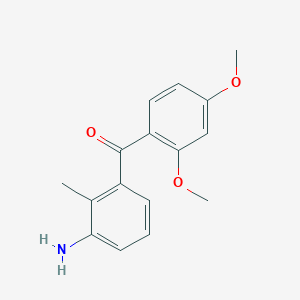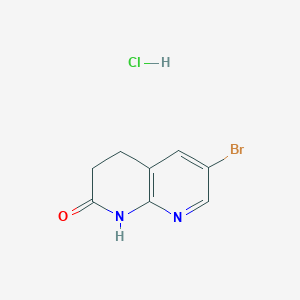
2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both an azetidine ring and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups to the azetidine or pyridine rings.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes involved in metabolic pathways and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine: This compound has a similar structure but with the trifluoromethyl group at the 4-position instead of the 6-position.
2-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine: Another similar compound with the trifluoromethyl group at the 3-position.
2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid: This compound features an additional acetic acid group.
Uniqueness
2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group at the 6-position on the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its analogs with different substitution patterns.
Propriétés
Formule moléculaire |
C9H9F3N2 |
|---|---|
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-3-1-2-7(14-8)6-4-13-5-6/h1-3,6,13H,4-5H2 |
Clé InChI |
JJMQPZDNJJCOCS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


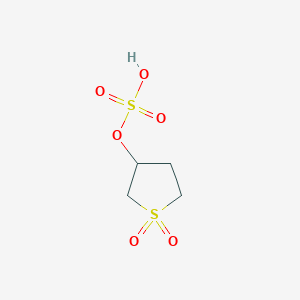

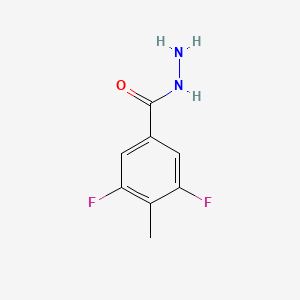
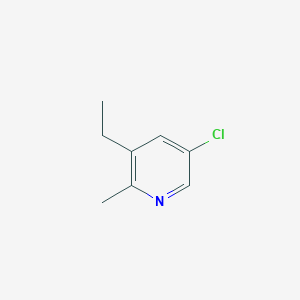
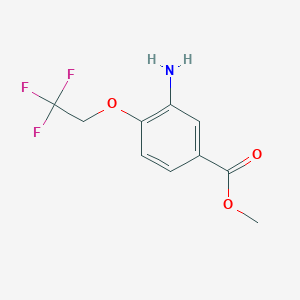
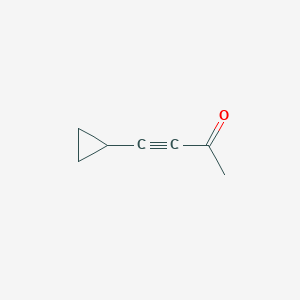

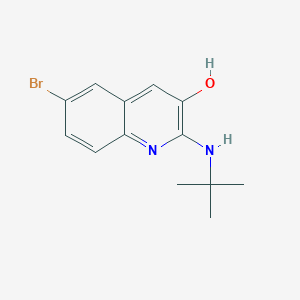
![(3AR,6aS)-2-benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12993889.png)
![5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide](/img/structure/B12993890.png)
